2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound Its structure includes a benzamide core substituted with a morpholine sulfonyl group and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the benzamide core with morpholine sulfonyl chloride under basic conditions.
Addition of the Isobutyl Group: The final step is the alkylation of the amide nitrogen with an isobutyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the sulfonyl group or the amide bond.
Substitution: The aromatic ring and the morpholine group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE may have various scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylpropyl)-5-(morpholine-4-sulfonyl)benzamide: Lacks the 2-methyl group.
2-Methyl-N-(2-methylpropyl)benzamide: Lacks the morpholine sulfonyl group.
5-(Morpholine-4-sulfonyl)benzamide: Lacks both the 2-methyl and 2-methylpropyl groups.
Uniqueness
2-METHYL-N-(2-METHYLPROPYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the combination of its substituents, which may confer specific chemical properties and biological activities not found in similar compounds.
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)11-17-16(19)15-10-14(5-4-13(15)3)23(20,21)18-6-8-22-9-7-18/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZLAGWPOXITKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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